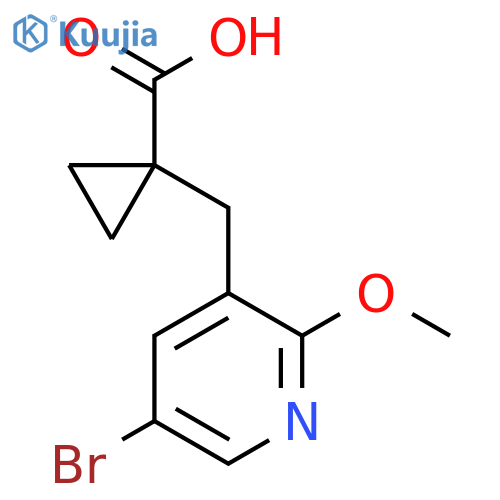

Cas no 2228202-14-8 (1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid)

2228202-14-8 structure

商品名:1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid

1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid

- 2228202-14-8

- 1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid

- EN300-1917362

-

- インチ: 1S/C11H12BrNO3/c1-16-9-7(4-8(12)6-13-9)5-11(2-3-11)10(14)15/h4,6H,2-3,5H2,1H3,(H,14,15)

- InChIKey: GBHWGAAVCXKSLZ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(=C1)CC1(C(=O)O)CC1)OC

計算された属性

- せいみつぶんしりょう: 285.00006g/mol

- どういたいしつりょう: 285.00006g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 59.4Ų

1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1917362-0.05g |

1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |

2228202-14-8 | 0.05g |

$1008.0 | 2023-09-17 | ||

| Enamine | EN300-1917362-0.1g |

1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |

2228202-14-8 | 0.1g |

$1056.0 | 2023-09-17 | ||

| Enamine | EN300-1917362-0.5g |

1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |

2228202-14-8 | 0.5g |

$1152.0 | 2023-09-17 | ||

| Enamine | EN300-1917362-10g |

1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |

2228202-14-8 | 10g |

$5159.0 | 2023-09-17 | ||

| Enamine | EN300-1917362-0.25g |

1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |

2228202-14-8 | 0.25g |

$1104.0 | 2023-09-17 | ||

| Enamine | EN300-1917362-10.0g |

1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |

2228202-14-8 | 10g |

$5283.0 | 2023-05-31 | ||

| Enamine | EN300-1917362-2.5g |

1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |

2228202-14-8 | 2.5g |

$2351.0 | 2023-09-17 | ||

| Enamine | EN300-1917362-1g |

1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |

2228202-14-8 | 1g |

$1200.0 | 2023-09-17 | ||

| Enamine | EN300-1917362-1.0g |

1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |

2228202-14-8 | 1g |

$1229.0 | 2023-05-31 | ||

| Enamine | EN300-1917362-5.0g |

1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |

2228202-14-8 | 5g |

$3562.0 | 2023-05-31 |

1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

2228202-14-8 (1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid) 関連製品

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬